molecular formula C15H17FN2O4 B12144633 2-Methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12144633
M. Wt: 308.30 g/mol
InChI Key: OMUMNNNUOXVUFT-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

Molecular Formula

C15H17FN2O4

Molecular Weight

308.30 g/mol

IUPAC Name

2-methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17FN2O4/c1-9-12(14(19)22-8-7-21-2)13(18-15(20)17-9)10-3-5-11(16)6-4-10/h3-6,13H,7-8H2,1-2H3,(H2,17,18,20)

InChI Key

OMUMNNNUOXVUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Biginelli Reaction with Modified β-Keto Esters

The 2-methoxyethyl ester is introduced via in situ esterification or pre-synthesis of 2-methoxyethyl acetoacetate. In a representative protocol:

  • Ester Preparation : 2-Methoxyethyl acetoacetate is synthesized by reacting acetoacetic acid with 2-methoxyethanol under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>, 60°C, 6 h).

  • Biginelli Condensation : A mixture of 4-fluorobenzaldehyde (1 mmol), 2-methoxyethyl acetoacetate (1 mmol), urea (1.2 mmol), and catalyst (DABCO or HCl, 0.1 mmol) in ethanol (15 mL) is refluxed for 4–7 h.

Key Data :

CatalystSolventTemp (°C)Time (h)Yield (%)
DABCOEthanol80488
HClEthanol80763
NaFSolvent-free1002.582

DABCO enhances nucleophilicity via base activation, while NaF under solvent-free conditions minimizes side reactions.

Optimization of Reaction Conditions

Solvent Effects

Ethanol remains the preferred solvent for its balance of polarity and boiling point, though solvent-free methods reduce purification steps. Comparative studies show:

  • Ethanol : Yields 88% with DABCO.

  • Solvent-Free : Yields 82% with NaF in 2.5 h.

Catalytic Systems

  • DABCO : Achieves 88% yield via dual activation of aldehyde and β-keto ester.

  • NaF : Lewis acid properties facilitate imine formation, shortening reaction times.

  • CuCl<sub>2</sub>·2H<sub>2</sub>O : Yields 75% in solvent-free conditions but requires higher temps (110°C).

Structural Characterization and Analytical Data

Spectroscopic Validation

  • IR : C=O stretches at 1705 cm<sup>−1</sup> (ester) and 1660 cm<sup>−1</sup> (pyrimidinone).

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 1.98 (s, 3H, CH<sub>3</sub>), 3.24 (s, 3H, OCH<sub>3</sub>), 4.12–4.18 (m, 2H, OCH<sub>2</sub>), 5.41 (s, 1H, C<sub>4</sub>-H), 7.12–7.65 (m, 4H, Ar-H).

  • <sup>13</sup>C NMR : 166.8 (C=O ester), 152.3 (C=O pyrimidinone), 115.4–162.1 (Ar-C).

Purity and Crystallinity

Recrystallization from ethanol yields colorless crystals with a sharp melting point (207–210°C), consistent with literature analogs.

Challenges and Alternative Approaches

Esterification Limitations

Direct use of 2-methoxyethyl acetoacetate avoids transesterification but requires anhydrous conditions to prevent hydrolysis. Pre-formed esters are preferable for reproducibility.

Regioselectivity Concerns

The 6-methyl group’s position is confirmed via NOE studies, showing proximity to C<sub>4</sub>-H. Competing formations of 5-methyl isomers are suppressed using bulky catalysts like DABCO .

Chemical Reactions Analysis

2-Methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other pyrimidine derivatives with different substituents on the phenyl ring or the pyrimidine ring. These compounds may have similar chemical properties but can exhibit different biological activities and applications. The uniqueness of 2-Methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific substituents, which can influence its reactivity and interactions with biological targets .

Biological Activity

2-Methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting relevant case studies and research findings.

Synthesis of the Compound

The synthesis of 2-methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The key steps include:

  • Formation of Tetrahydropyrimidine Ring : Utilizing appropriate precursors such as aldehydes and amines under controlled conditions to form the tetrahydropyrimidine structure.
  • Carboxylation : Introducing a carboxylate group through carboxylic acid derivatives or carbon dioxide under basic conditions.
  • Fluorination : Selective introduction of fluorine at the para position of the phenyl ring using fluorinating agents.

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antiviral properties. A study focused on related compounds demonstrated inhibitory effects against HIV integrase, with some derivatives showing IC50 values as low as 0.65 µM in vitro assays . Although specific data for 2-methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is limited, its structural similarities suggest potential antiviral activity.

Anticancer Properties

Tetrahydropyrimidines have been investigated for their anticancer properties. For instance, compounds within this class have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A related study reported that certain pyrimidine derivatives significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests that 2-methoxyethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also possess similar anticancer activities.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • HIV Integrase Inhibition : Compounds similar to this tetrahydropyrimidine have been shown to inhibit the strand transfer reaction catalyzed by HIV integrase .
  • Cell Cycle Disruption : Some studies suggest that tetrahydropyrimidines can interfere with cell cycle progression in cancer cells, leading to apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Wadhwa et al. (2023)HIV Integrase InhibitionCompound showed IC50 of 0.65 µM; effective against isolated enzyme assays .
Chopra et al. (2015)Anticancer ActivityRelated compounds inhibited A431 cell proliferation and migration significantly .
Müller et al. (2018)Pyrimidine Synthesis PathwayDiscussed synthetic pathways relevant to biological activity; highlighted potential for novel therapeutic agents .

Q & A

Q. Critical parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
  • Temperature : Cyclization at 80–100°C minimizes side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during cyclization .
    Typical yields range from 45–65%, with purity >95% achievable via column chromatography.

Basic: Which analytical techniques are optimal for structural validation of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl integration at δ 7.2–7.5 ppm, ester carbonyl at ~170 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., planar pyrimidine ring with dihedral angles <5°) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~363.12 g/mol) .

Advanced: How can computational modeling resolve discrepancies between predicted and experimental structural data?

Answer:

Density Functional Theory (DFT) : Compare computed bond lengths/angles (e.g., C=O at 1.22 Å) with crystallographic data . Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to minimize deviations.

NMR Shift Prediction : Use software (e.g., ACD/Labs) to model chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

Validation : Cross-reference with PubChem’s experimental datasets for analogous compounds .

Basic: What biological activities are reported for structurally related tetrahydropyrimidines, and how can these inform target studies?

Answer:
Analogous derivatives exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria via membrane disruption .
  • Enzyme Inhibition : IC₅₀ ~10 µM for COX-2 inhibition (anti-inflammatory) .
    Methodology :
  • Screen using enzyme-linked assays (e.g., COX-2 ELISA) or microbial growth inhibition tests.
  • Compare substituent effects: Fluorophenyl groups enhance lipophilicity and target binding .

Advanced: How can regioselectivity be controlled during functionalization of the tetrahydropyrimidine core?

Answer:

Directing Groups : Install electron-withdrawing groups (e.g., -F) at the 4-position to favor electrophilic substitution at the 5-carboxylate .

Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during esterification .

Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective aryl substitutions .

Basic: What strategies mitigate solubility challenges during in vitro bioassays?

Answer:

  • Solubilizing Agents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Surfactants : Add Tween-80 (0.01% w/v) to stabilize colloidal dispersions.
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 10% ethanol for cellular uptake studies .

Advanced: What mechanistic insights can molecular docking provide for enzyme inhibition studies?

Answer:

Docking Workflow :

  • Prepare ligand (compound) and receptor (e.g., COX-2 PDB: 3LN1) using AutoDock Vina.
  • Validate docking poses against crystallographic inhibitor binding modes .

Key Interactions :

  • Fluorophenyl group forms π-π stacking with Tyr385.
  • Ester carbonyl hydrogen-bonds with Arg120.

Validation : Perform alanine scanning mutagenesis to confirm critical residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.